molecular formula C9H9ClO3 B1526669 Methyl 2-chloro-6-methoxybenzoate CAS No. 936479-46-8

Methyl 2-chloro-6-methoxybenzoate

Cat. No. B1526669
M. Wt: 200.62 g/mol
InChI Key: INRWQPILORAWOB-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-6-methoxybenzoate” is a chemical compound with the CAS Number: 936479-46-8 . It has a molecular weight of 200.62 . The IUPAC name for this compound is methyl 2-chloro-6-methoxybenzoate . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “Methyl 2-chloro-6-methoxybenzoate” is 1S/C9H9ClO3/c1-12-7-5-3-4-6 (10)8 (7)9 (11)13-2/h3-5H,1-2H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

  • Specific Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : “Methyl 2-chloro-6-methoxybenzoate” is used in the synthesis of Gefitinib . Gefitinib is a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases, and is used as an anticancer drug for the treatment of chemoresistant non-small cell lung cancer (NSCLC) patients .
  • Methods of Application or Experimental Procedures : The synthesis process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .
  • Results or Outcomes : This novel synthetic route produced overall yields as high as 37.4% .

Safety And Hazards

The safety information for “Methyl 2-chloro-6-methoxybenzoate” can be found in its Material Safety Data Sheet (MSDS) . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

methyl 2-chloro-6-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRWQPILORAWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-6-methoxybenzoate

CAS RN

936479-46-8
Record name methyl 2-chloro-6-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-chloro-6-methoxybenzoate
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Citations

For This Compound
1
Citations
JR Pfister, RW Ferraresi, IT Harrison… - Journal of Medicinal …, 1972 - ACS Publications
… 8-Methoxyxanthone-2-carboxylic acid (10c) was prepared from methyl 2-chloro-6-methoxybenzoate (7c) via 9c. Scheme III. Methoxyxanthone-2-carboxylic acid (14a) was prepared by …
Number of citations: 65 pubs.acs.org

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